1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 2-amino-5-(trifluoromethyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone
- 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone
- 1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone
Comparison: 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the amino and trifluoromethyl groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)7-4-6(13)2-3-8(7)9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
ZXDRFGGPGVNESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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